molecular formula C8H19AsOS B14596896 Di-tert-butylarsinothioic O-acid CAS No. 61209-05-0

Di-tert-butylarsinothioic O-acid

Cat. No.: B14596896
CAS No.: 61209-05-0
M. Wt: 238.22 g/mol
InChI Key: REMLENPWNLZIRQ-UHFFFAOYSA-N
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Description

Di-tert-butylarsinothioic O-acid is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of two tert-butyl groups attached to an arsenic atom, which is further bonded to a thioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butylarsinothioic O-acid typically involves the reaction of tert-butylarsine with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional purification steps may be employed to ensure the quality of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butylarsinothioic O-acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reducing agents used.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted organoarsenic compounds.

Scientific Research Applications

Di-tert-butylarsinothioic O-acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.

    Industry: this compound is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Di-tert-butylarsinothioic O-acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research, and further studies are needed to fully elucidate the mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Di-tert-butylarsinothioic O-acid include:

    Di-tert-butyl dicarbonate: A reagent widely used in organic synthesis for the protection of amines.

    Di-tert-butyl peroxide: An organic peroxide used as a radical initiator in various chemical reactions.

Uniqueness

This compound is unique due to the presence of both tert-butyl groups and a thioic acid group attached to an arsenic atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

61209-05-0

Molecular Formula

C8H19AsOS

Molecular Weight

238.22 g/mol

IUPAC Name

ditert-butyl-hydroxy-sulfanylidene-λ5-arsane

InChI

InChI=1S/C8H19AsOS/c1-7(2,3)9(10,11)8(4,5)6/h1-6H3,(H,10,11)

InChI Key

REMLENPWNLZIRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[As](=S)(C(C)(C)C)O

Origin of Product

United States

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